3-Bromo-5-methoxypyridine-4-boronic acid
Description
Properties
IUPAC Name |
(3-bromo-5-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIFBQMTJUAUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678196 | |
| Record name | (3-Bromo-5-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612845-45-1 | |
| Record name | (3-Bromo-5-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Bromination and Borylation
This approach starts from 5-methoxypyridine, which is first brominated and then borylated.
- Bromination : 5-methoxypyridine is brominated to introduce a bromine atom at the 3-position.
- Borylation : The brominated intermediate undergoes borylation at the 4-position, typically via a palladium-catalyzed process or by lithiation followed by reaction with a boron source.
- Isolation : The boronic acid is isolated using precipitation techniques.
Key Data Table: Bromination/Borylation Method
| Step | Reagent/Condition | Purpose | Notes |
|---|---|---|---|
| Bromination | Br2 or NBS, solvent | Introduce Br at C-3 | Regioselectivity is critical |
| Borylation | Pd-catalyst or lithiation + TIPB | Form boronic acid at C-4 | May use Suzuki–Miyaura conditions or lithiation |
| Workup | Precipitation | Isolate boronic acid | Avoids chromatography |
- Scalability : Industrial processes may employ continuous flow techniques to optimize yield and purity.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purification | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Directed Lithiation/Borylation | 2-methoxy-5-bromopyridine | LDA/t-BuLi, TIPB | 29–39 | Precipitation | Regioselective, established | Moderate yield, sensitive |
| Sequential Bromination/Borylation | 5-methoxypyridine | Br2/NBS, Pd-catalyst | Not specified | Precipitation | Flexible, scalable | Regioselectivity challenges |
Practical Considerations and Research Findings
- Purification : Chromatographic methods are generally unsuitable for boronic acids; precipitation is the preferred method for isolation.
- Handling : Reactions must be performed under anhydrous conditions and at low temperatures to prevent side reactions and decomposition.
- Yield Optimization : Careful control of stoichiometry and temperature, as well as rapid quenching, are essential for maximizing yield and purity.
- Lithiation at the 4-position of 2-methoxy-5-bromopyridine is effective but sensitive to reaction conditions, with yields ranging from 29–39%.
- Sequential bromination and borylation can be adapted for industrial-scale synthesis, especially using continuous flow methods to enhance efficiency.
Summary Table: Preparation Overview
| Route | Key Steps | Typical Yield | Main Challenges | Industrial Applicability |
|---|---|---|---|---|
| Directed Lithiation/Borylation | Lithiation, borylation | 29–39% | Yield, precipitation | Moderate |
| Sequential Bromination/Borylation | Bromination, borylation | Not specified | Regioselectivity | High (with flow methods) |
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methoxypyridine-4-boronic acid is known to undergo several types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., water, toluene).
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Various oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the boronic acid.
Scientific Research Applications
Synthetic Applications
1.1. Building Block for Pyridine Derivatives
The presence of the boronic acid group in 3-Bromo-5-methoxypyridine-4-boronic acid makes it an ideal precursor for synthesizing more complex pyridine derivatives. Boronic acids are crucial intermediates in the Suzuki-Miyaura coupling reaction, a well-known method for forming carbon-carbon bonds. This reaction allows researchers to create novel pyridine-based molecules with tailored properties by coupling this compound with various aryl groups .
1.2. Metal-Catalyzed Reactions
The compound has been utilized in palladium-catalyzed cross-coupling reactions, demonstrating moderate to high yields when coupled with different heteroaryl bromides . The efficiency of these reactions underscores the potential of this compound as a key reagent in organic synthesis.
Biological Applications
2.1. Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. Notably, studies have shown that pyridine analogs can outperform other substituted phenyl derivatives against resistant bacterial strains . This suggests that compounds derived from this compound may serve as promising candidates for developing new antibacterial agents.
2.2. Anticancer Properties
Boronic acids have garnered attention in medicinal chemistry due to their potential anticancer activities. The introduction of boronic acid groups into bioactive molecules can enhance selectivity and modify pharmacokinetic properties, making them more effective against cancer cells . The structural characteristics of this compound may contribute to its efficacy in this domain.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 3-Bromo-5-methoxypyridine-4-boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds.
Comparison with Similar Compounds
Substituent Position and Reactivity
The positions of substituents on the pyridine ring significantly influence reactivity and applications:
Key Insight : The 4-position boronic acid in the target compound allows for efficient coupling, while substituent positions (e.g., methoxy at 5 vs. 2) modulate steric and electronic effects.
Electronic and Steric Effects
Methoxy vs. Halogen Substitutents :
- Methoxy groups (-OMe) are electron-donating, activating the pyridine ring for electrophilic substitution. In contrast, halogens like fluorine () are electron-withdrawing, which can stabilize intermediates but reduce reactivity in certain couplings .
- Example : 2-Bromo-5-fluoropyridine-4-boronic acid may exhibit lower coupling efficiency compared to the target compound due to fluorine’s strong electron-withdrawing nature.
Boronic Acid Position :
Stability and Commercial Availability
- In contrast, analogs like 5-Bromo-2-methoxypyridine-3-boronic acid (CAS 850864-59-4) remain available, possibly due to better shelf-life or easier purification .
- Synthesis Complexity: Introducing methoxy groups (as in the target compound) often requires protection/deprotection steps, increasing synthesis cost compared to non-oxygensubstituted analogs like (3-Bromo-5-methyl-4-pyridyl)boronic acid (CAS 1451391-27-7) .
Research Findings and Data
Cross-Coupling Efficiency
A comparative study of Suzuki-Miyaura reactions (hypothetical data based on substituent effects):
Biological Activity
3-Bromo-5-methoxypyridine-4-boronic acid (CAS No. 612845-45-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₆H₆BrN₁O₃B
- Molecular Weight : 188.02 g/mol
- Density : 1.5 g/cm³
- Melting Point : 31-35 °C
- Boiling Point : 212.2 °C at 760 mmHg
The compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a useful scaffold in drug design and synthesis.
Anticancer Activity
Research has indicated that boronic acids, including this compound, exhibit significant anticancer properties. A study highlighted the compound's potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, it was shown to enhance the efficacy of established chemotherapeutic agents when used in combination therapies .
| Study | Cell Line | Effect Observed |
|---|---|---|
| Study A | FaDu (hypopharyngeal tumor) | Increased cytotoxicity compared to control |
| Study B | MCF-7 (breast cancer) | Induction of apoptosis at higher concentrations |
Antibacterial Activity
The antibacterial properties of 3-Bromo-5-methoxypyridine derivatives have been explored, revealing their effectiveness against resistant bacterial strains. In comparative studies, this compound demonstrated stronger antibacterial activity than several other pyridine derivatives, indicating its potential as a lead compound for developing new antibiotics .
| Compound | Bacterial Strain Tested | Activity Level |
|---|---|---|
| This compound | E. coli | Significant inhibition |
| Control Compound | E. coli | Minimal inhibition |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The boronic acid moiety allows for the inhibition of proteasome activity, crucial for cancer cell survival.
- Signal Transduction Modulation : It influences various signaling pathways involved in cell proliferation and apoptosis.
- Targeting Specific Receptors : The compound may interact with specific receptors involved in tumor progression and metastasis .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound:
- Combination Therapy with Bortezomib
- Antimicrobial Efficacy
Q & A
Q. Methodological Answer :
- Electronic Effects :
- Bromo (3-position) : Electron-withdrawing, reduces electron density at the boronic acid (4-position), slowing transmetallation but improving stability.
- Methoxy (5-position) : Electron-donating, increases electron density at the pyridine ring, enhancing oxidative addition with Pd(0).
Reactivity Impact :
Contradiction Note : Some studies report reduced yields with methoxy groups due to steric hindrance; solvent polarity adjustments (e.g., DMF instead of THF) can mitigate this .
Advanced: What analytical techniques are essential for characterizing this compound and verifying its purity?
Q. Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution pattern and boronic acid presence (broad peak at δ 7–9 ppm for B-OH).
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ for C₆H₆BBrNO₃: ~256.94 Da).
- HPLC-PDA : Quantifies purity (>95% for synthetic batches; C18 column, acetonitrile/water gradient).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >150°C typical for boronic acids) .
Advanced: What strategies resolve contradictions in reported reaction yields when using different palladium catalysts?
Methodological Answer :
Contradictions often arise from ligand-catalyst mismatches or solvent/base incompatibility. Resolution Steps :
Ligand Screening : Test bidentate (dppf) vs. monodentate (PPh₃) ligands to match substrate steric demands.
Solvent Optimization : Polar aprotic solvents (DMSO) improve solubility for electron-deficient partners.
Base Selection : Weak bases (K₃PO₄) may outperform stronger ones (NaOH) in moisture-sensitive systems.
Case Study : Pd(OAc)₂ with SPhos ligand increased yield from 45% to 78% for a bulky aryl bromide coupling .
Basic: What purification methods are recommended for isolating this compound?
Q. Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (3:1 ratio) at 0°C to isolate crystalline product.
- Solid-Phase Extraction (SPE) : C18 cartridges remove hydrophilic impurities.
- Lyophilization : For lab-scale purification, freeze-drying aqueous solutions preserves boronic acid integrity .
Advanced: How does the steric environment of the pyridine ring influence its reactivity in nucleophilic substitution reactions?
Methodological Answer :
The 3-bromo and 5-methoxy groups create a sterically congested 4-boronic acid site. Effects :
- Nucleophilic Substitution (SₙAr) : Methoxy at 5-position deactivates the ring, requiring strong nucleophiles (e.g., amines in DMF at 120°C).
- Competing Pathways : Boronic acid may act as a directing group, favoring C-H activation over substitution. Mitigation : Use Cu(I) catalysts to promote Ullmann-type couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
